2'-benzyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid 2'-benzyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1283481-92-4
VCID: VC6918138
InChI: InChI=1S/C22H23NO3/c24-20-18-12-6-5-11-17(18)19(21(25)26)22(13-7-2-8-14-22)23(20)15-16-9-3-1-4-10-16/h1,3-6,9-12,19H,2,7-8,13-15H2,(H,25,26)
SMILES: C1CCC2(CC1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)C(=O)O
Molecular Formula: C22H23NO3
Molecular Weight: 349.43

2'-benzyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid

CAS No.: 1283481-92-4

Cat. No.: VC6918138

Molecular Formula: C22H23NO3

Molecular Weight: 349.43

* For research use only. Not for human or veterinary use.

2'-benzyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid - 1283481-92-4

Specification

CAS No. 1283481-92-4
Molecular Formula C22H23NO3
Molecular Weight 349.43
IUPAC Name 2-benzyl-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxylic acid
Standard InChI InChI=1S/C22H23NO3/c24-20-18-12-6-5-11-17(18)19(21(25)26)22(13-7-2-8-14-22)23(20)15-16-9-3-1-4-10-16/h1,3-6,9-12,19H,2,7-8,13-15H2,(H,25,26)
Standard InChI Key DERCLBUIRKNIEZ-UHFFFAOYSA-N
SMILES C1CCC2(CC1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 1-oxo-2-phenylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxylic acid, reflects its intricate architecture . Its molecular formula is C₂₂H₂₃NO₃, with a molecular weight of 349.4 g/mol . The spirocyclic system arises from the fusion of a cyclohexane ring to the isoquinoline moiety at position 3, while the benzyl group and carboxylic acid substituent occupy positions 2' and 4', respectively.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₂H₂₃NO₃
Molecular Weight349.4 g/mol
IUPAC Name1-oxo-2-phenylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxylic acid
SMILESC1CCC2(CC1)C(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C(=O)O
InChIKeyOVQQRBIJPQXUHW-UHFFFAOYSA-N

Synthetic Pathways and Methodological Insights

Retrosynthetic Analysis

The synthesis of spirocyclic tetrahydroisoquinolines often employs Pictet-Spengler cyclizations, Bischler-Napieralski reactions, or transition-metal-catalyzed annulations . For this compound, a plausible route involves:

  • Formation of the Isoquinoline Core: A Bischler-Napieralski reaction between a benzylamine derivative and a cyclohexane-containing carbonyl precursor could yield the dihydroisoquinoline intermediate .

  • Spirocyclization: Intramolecular alkylation or radical-mediated cyclization may facilitate the formation of the spiro junction .

  • Oxidation and Functionalization: Selective oxidation of the tetrahydroisoquinoline to the 1'-oxo derivative, followed by carboxylation at position 4', would complete the synthesis .

Key Challenges

  • Stereochemical Control: The spiro center introduces conformational constraints, necessitating chiral auxiliaries or asymmetric catalysis .

  • Regioselective Functionalization: Differentiating between the benzyl and carboxylic acid groups during late-stage modifications requires careful protecting group strategies .

Physicochemical Properties and Stability

Solubility and Lipophilicity

The carboxylic acid moiety enhances water solubility, while the benzyl and spirocyclic cyclohexane groups contribute to lipophilicity. This balanced amphiphilic profile suggests potential bioavailability, though experimental logP data remain unpublished .

Stability Profile

  • Thermal Stability: Spirocyclic systems generally exhibit high thermal stability due to restricted rotation .

  • pH Sensitivity: The carboxylic acid group may protonate/deprotonate under physiological conditions, affecting solubility and binding interactions .

PropertyDetailSource
CAS Number1283481-92-4
Supplier StatusDiscontinued
Safety ClassificationNot classified (lab use only)

Future Directions and Research Opportunities

Synthetic Methodology Development

  • C–H Activation: Late-stage functionalization via rhodium- or palladium-catalyzed C–H bond activation could streamline derivative synthesis .

  • Biocatalytic Approaches: Enzymatic spirocyclization may improve stereoselectivity and sustainability .

Target Identification

  • Proteomic Profiling: Affinity-based protein profiling could elucidate cellular targets .

  • Computational Docking: Molecular modeling against GPCR or kinase libraries may prioritize therapeutic indications .

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